2-Chloro-5-nitrobenzo[d]oxazole
Overview
Description
2-Chloro-5-nitrobenzo[d]oxazole (2-CNB) is a heterocyclic aromatic compound with a unique structure and wide range of applications. It is a versatile molecule that has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Scientific Research Applications
Chemical Sensing and Detection
2-Chloro-5-nitrobenzo[d]oxazole derivatives have been employed as selective sensors for detecting metal ions in aqueous solutions. For instance, a study by Ruan et al. (2011) demonstrated the use of a 7-Nitrobenzo-2-oxa-1,3-diazole (NBD) derived compound with a triazole binding site as a selective fluorescent and colorimetric sensor for Hg²⁺ ions. This sensor exhibited significant fluorescence quenching and a noticeable red shift in both absorption and fluorescence spectra upon interaction with Hg²⁺, enabling naked-eye detection. The sensor's binding ability was attributed to the cooperative action of the amino acid moiety and the triazole ring (Ruan, Maisonneuve, & Xie, 2011).
Organic Synthesis and Heterocyclic Chemistry
2-Chloro-5-nitrobenzo[d]oxazole serves as a precursor in the synthesis of complex organic compounds and heterocyclic structures. For example, Njoya et al. (2003) explored the synthesis of 2-alkyl-6-nitrobenzothiazoles under microwave activation, starting from 2-chloromethyl-6-nitrobenzothiazole. This process involved an electron transfer reaction, highlighting the compound's utility in facilitating efficient organic transformations (Njoya, Gellis, Crozet, & Vanelle, 2003).
Corrosion Inhibition
The compound has also been investigated for its potential in corrosion inhibition. Aramaki et al. (1991) studied the inhibitory mechanisms of benzotriazole derivatives, including 5-nitrobenzotriazole, for copper corrosion in sulfate solutions. The study suggested that protective films formed by these compounds on the copper surface significantly reduce corrosion, with the order of effectiveness correlating with their structural characteristics (Aramaki, Kiuchi, Sumiyoshi, & Nishihara, 1991).
Radiosensitization
In the realm of medical research, derivatives of 2-Chloro-5-nitrobenzo[d]oxazole have been synthesized as radiosensitizers to enhance the effectiveness of radiation therapy by sensitizing hypoxic cells to radiation. Agrawal et al. (1979) synthesized new compounds in the nitroimidazole series, including a derivative formed from the reaction of 2,4(5)-dinitroimidazole with chloroethanol, showing promising results in sensitizing hypoxic Escherichia coli cells to ionizing radiation (Agrawal, Bears, Sehgal, Brown, Rist, & Rupp, 1979).
properties
IUPAC Name |
2-chloro-5-nitro-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O3/c8-7-9-5-3-4(10(11)12)1-2-6(5)13-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDESVZPWUYUPRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438538 | |
Record name | 2-Chloro-5-nitrobenzo[d]oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-nitrobenzo[d]oxazole | |
CAS RN |
54120-91-1 | |
Record name | 2-Chloro-5-nitrobenzo[d]oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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